![molecular formula C17H24O5 B15199095 Diethyl 2-[2-(4-ethoxyphenyl)ethyl]propanedioate](/img/structure/B15199095.png)
Diethyl 2-[2-(4-ethoxyphenyl)ethyl]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diethyl 4-ethoxyphenylethylmalonate can be synthesized through the alkylation of diethyl malonate with 4-ethoxyphenylethyl bromide in the presence of a strong base such as sodium ethoxide . The reaction typically proceeds via the formation of an enolate ion, which then undergoes nucleophilic substitution with the alkyl halide .
Industrial Production Methods: Industrial production of diethyl 4-ethoxyphenylethylmalonate follows similar synthetic routes but often involves optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions: Diethyl 4-ethoxyphenylethylmalonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Bases like sodium ethoxide or potassium tert-butoxide are used to generate enolate ions for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted malonates depending on the alkylating agent used.
Wissenschaftliche Forschungsanwendungen
Diethyl 4-ethoxyphenylethylmalonate is widely used in scientific research, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme mechanisms and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of diethyl 4-ethoxyphenylethylmalonate involves its role as a precursor in various chemical reactions. It acts as a nucleophile in substitution reactions, forming enolate ions that can attack electrophilic centers. This property makes it valuable in the synthesis of complex organic molecules .
Vergleich Mit ähnlichen Verbindungen
- Diethyl malonate
- Diethyl phenylethylmalonate
- Diethyl ethylmalonate
Comparison: Diethyl 4-ethoxyphenylethylmalonate is unique due to the presence of the 4-ethoxyphenyl group, which imparts distinct chemical properties and reactivity compared to other malonates. This makes it particularly useful in specific synthetic applications where the ethoxyphenyl group is desired .
Eigenschaften
Molekularformel |
C17H24O5 |
|---|---|
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
diethyl 2-[2-(4-ethoxyphenyl)ethyl]propanedioate |
InChI |
InChI=1S/C17H24O5/c1-4-20-14-10-7-13(8-11-14)9-12-15(16(18)21-5-2)17(19)22-6-3/h7-8,10-11,15H,4-6,9,12H2,1-3H3 |
InChI-Schlüssel |
QFGTWMIKZFLUGF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)CCC(C(=O)OCC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


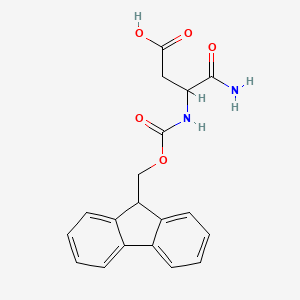
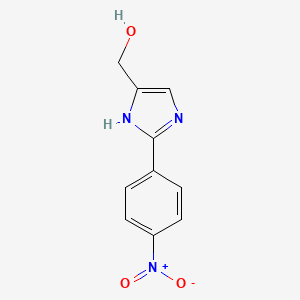
![1-[2-[4-[(4-Methoxyphenyl)-oxomethoxy]phenyl]ethyl]-2-[[oxo-[4-(trifluoromethyl)phenyl]methyl]amino]-5-benzimidazolecarboxylic acid](/img/structure/B15199032.png)
![7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-1,3-dione](/img/structure/B15199053.png)
![(3-([1,1'-Biphenyl]-4-yl)-4,5-dihydroisoxazol-5-yl)methanamine](/img/structure/B15199063.png)
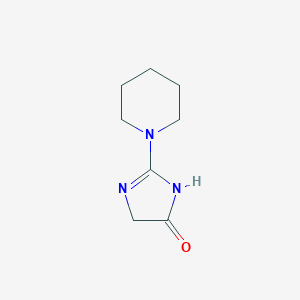
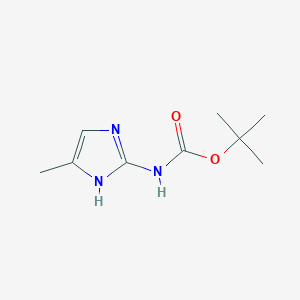
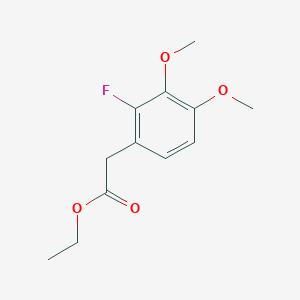
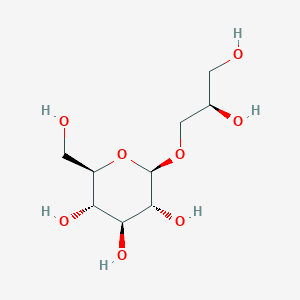
![6-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)hexyl methacrylate](/img/structure/B15199084.png)
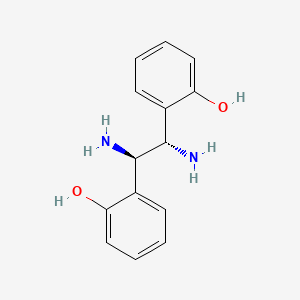
![(4S,5R)-3-[(S)-2-(Fmoc-amino)propanoyl]-2,2,5-trimethyloxazolidine-4-carboxylic Acid](/img/structure/B15199113.png)
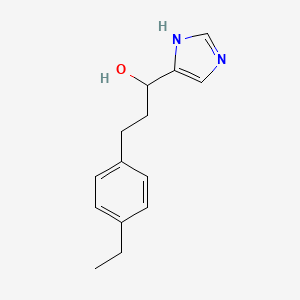
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;dihydrate;hydrochloride](/img/structure/B15199120.png)
